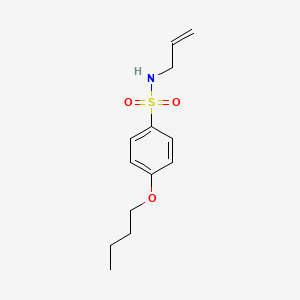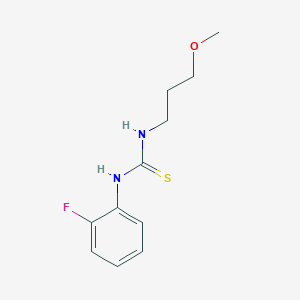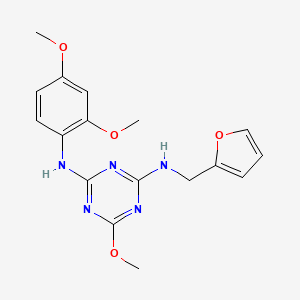
2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMDOPE and is a derivative of the phospholipid phosphatidylethanolamine. DMDOPE has been found to have several biochemical and physiological effects, making it an essential compound in many scientific studies.
Mécanisme D'action
DMDOPE is a zwitterionic lipid, meaning it has both a positively charged and negatively charged group. This unique property allows DMDOPE to interact with other lipids and proteins in a variety of ways. DMDOPE has been found to induce membrane curvature, which is essential for the formation of vesicles and other membrane structures. Additionally, DMDOPE has been shown to form stable complexes with proteins, which can alter their structure and function.
Biochemical and Physiological Effects:
DMDOPE has several biochemical and physiological effects, which make it an essential compound in many scientific studies. DMDOPE has been found to induce membrane fusion, which is essential in many biological processes, including neurotransmitter release and fertilization. Additionally, DMDOPE has been shown to modulate the activity of ion channels, which are essential for the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
DMDOPE has several advantages for lab experiments. It is a readily available and inexpensive compound, making it a popular choice for many research studies. Additionally, DMDOPE is stable and can be easily incorporated into liposomes and other membrane structures. However, DMDOPE has some limitations. It is a synthetic compound, and its properties may not accurately reflect those of natural lipids. Additionally, DMDOPE has a relatively short half-life, which can limit its usefulness in some experiments.
Orientations Futures
DMDOPE has many potential future directions for scientific research. One area of interest is the study of its interactions with different proteins and lipids. Additionally, DMDOPE could be used in the development of new drug delivery systems, as well as in the study of membrane fusion and other biological processes. Further research is needed to fully understand the properties and potential applications of DMDOPE.
Conclusion:
In conclusion, 2-(dimethylamino)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol is a unique compound that has many potential applications in scientific research. Its ability to interact with other lipids and proteins makes it an essential compound in the study of membrane structure and function. DMDOPE has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the properties and potential applications of DMDOPE.
Méthodes De Synthèse
The synthesis of DMDOPE involves the reaction of dimethylaminoethanol with 2,2-dimethyltetrahydro-2H-pyran-4-ol in the presence of a strong acid catalyst. The reaction yields DMDOPE as a colorless oil, which can be purified by column chromatography.
Applications De Recherche Scientifique
DMDOPE has been extensively used in scientific research due to its unique properties. It is widely used as a model lipid in the study of membrane structure and function. DMDOPE has also been used in the development of liposomes, which are used in drug delivery systems. Additionally, DMDOPE has been used in the study of protein-lipid interactions and protein folding.
Propriétés
IUPAC Name |
2-(dimethylamino)-1-(2,2-dimethyloxan-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-11(2)7-9(5-6-14-11)10(13)8-12(3)4/h9-10,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIONXENNGZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CN(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-1-(2,2-dimethyloxan-4-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)

![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5171064.png)
![4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5171072.png)
![2-[(4-iodobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5171080.png)
![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5171081.png)


![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)
![5-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazol-2-amine](/img/structure/B5171112.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)